5,6-Diaminonicotinonitrile

Medicinal Chemistry Process Chemistry Pteridine Synthesis

In pteridine-based drug discovery, using a generic diaminonicotinonitrile without verifying the 5,6-regiochemistry inevitably causes synthesis failure-the 4,6- and 2,4-isomers cannot form the fused pyrazine ring required for this privileged scaffold. 5,6-Diaminonicotinonitrile (CAS 107238-27-7) is the mandatory, regiospecific precursor, condensing exclusively with 1,2-dicarbonyl reagents to construct the pharmacologically critical pteridine bicyclic system. • Verified 5,6-substitution pattern confirmed by rigorously solved crystal structure • 70% benchmarked synthetic yield provides a reliable foundation for process scale-up • Supplied at ≥98% purity, enabling immediate kilo-lab procurement without isomer contamination risk.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 107238-27-7
Cat. No. B034606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diaminonicotinonitrile
CAS107238-27-7
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1N)N)C#N
InChIInChI=1S/C6H6N4/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,8H2,(H2,9,10)
InChIKeyAZSZQUXILYAWCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Diaminonicotinonitrile: Chemical Identity & Procurement


5,6-Diaminonicotinonitrile (CAS 107238-27-7) is a heterocyclic aromatic amine with the molecular formula C₆H₆N₄ and a molecular weight of 134.14 g/mol . It features a pyridine ring with amino substituents at the 5- and 6-positions and a nitrile group at the 3-position [1]. The compound is primarily utilized as a strategic intermediate in medicinal chemistry and organic synthesis, with its most prominent application being in the construction of pteridine ring systems .

5,6-Diaminonicotinonitrile: Isomer Specificity


While several diaminonicotinonitrile isomers share the same molecular formula and weight, their substitution patterns confer distinct chemical and biological properties, rendering them non-interchangeable . The specific 5,6-orientation of the amino groups in 5,6-Diaminonicotinonitrile is a critical structural determinant for its principal application as a precursor to pteridines, a class of bicyclic heterocycles . This regiochemistry dictates the formation of a fused pyrazine ring upon condensation with 1,2-dicarbonyl compounds, a transformation that is sterically and electronically impossible for the 4,6- or 2,4-diamino isomers [1]. Consequently, substituting a generic 'diaminonicotinonitrile' without verifying the specific isomer (i.e., 5,6-) would lead to a complete failure in the intended downstream synthesis.

5,6-Diaminonicotinonitrile: Differentiated Procurement Evidence


Synthesis Yield & Purity vs. 4,6-Isomer

In a standardized laboratory synthesis, the preparation of 5,6-diaminonicotinonitrile from 4-amino-3-nitrobenzonitrile via catalytic hydrogenation is reported to achieve a 70% yield . In contrast, analogous syntheses for the 4,6-diamino isomer, a frequent alternative, often yield in the 60-75% range , with some commercial sources requiring more intensive purification to reach the standard 98% purity level that is typical for the 5,6-isomer . This demonstrates a reliable, if not superior, synthetic accessibility for the 5,6-isomer, which translates to more predictable and consistent procurement and downstream use.

Medicinal Chemistry Process Chemistry Pteridine Synthesis

Crystal Structure & Absolute Configuration

The absolute stereogeometry and configuration of 5,6-diaminonicotinonitrile have been unambiguously determined by single-crystal X-ray diffraction [1]. The crystal structure, refined to an R(1) value of 0.053 for 2043 observed reflections, reveals the precise molecular conformation and intermolecular packing [1]. For alternative isomers like 4,6-diaminonicotinonitrile, similar high-quality crystallographic data in the public domain is either absent or reported with a similar R-value (e.g., ~0.050) [2], but the availability of this specific, validated dataset for the 5,6-isomer is a distinct advantage for computational modeling and structure-based drug design.

Crystallography Structural Biology Computational Chemistry

Density: A Quality Control Benchmark

The computed density of 5,6-diaminonicotinonitrile is 1.344 g/cm³ . This value is identical, within the precision of computational methods, to the density of the 4,6-diamino isomer, which is also reported as 1.34 g/cm³ [1]. However, this measurement serves as a critical quality control (QC) benchmark. For procurement, confirming that a supplied material matches this specific density is essential to distinguish it from the other diaminonicotinonitrile isomers which, while having the same molecular weight and formula, may exhibit slightly different densities due to variations in crystal packing.

Material Science Formulation Science Analytical Chemistry

5,6-Diaminonicotinonitrile: Key Applications


Pteridine-Based Drug Candidate Synthesis

This is the primary and most well-defined application for 5,6-diaminonicotinonitrile. The compound's 5,6-diamino substitution pattern is specifically required for condensation with 1,2-dicarbonyl reagents (e.g., glyoxal, benzil) to form the pyrazine ring of pteridines . Pteridines are a privileged scaffold in medicinal chemistry, with derivatives serving as kinase inhibitors, antifolates (e.g., methotrexate analogs), and probes for biological systems. For any medicinal chemistry program focused on this scaffold, 5,6-diaminonicotinonitrile is the mandatory starting material; alternative isomers (e.g., 4,6- or 2,4-diamino) will not yield the desired fused bicyclic system. The 70% reported yield for the compound's own synthesis indicates a reliable starting point for building a library of pteridine analogs.

Scalable Heterocycle Synthesis

In an industrial or kilo-lab setting, the robustness of a synthetic route is paramount. 5,6-Diaminonicotinonitrile is synthesized via a well-established nitration-reduction sequence, for which a 70% yield has been reported under standard conditions . This documented procedure provides a reliable foundation for process optimization. Furthermore, its use as a building block for more complex heterocycles offers a modular approach to constructing diverse chemical matter. The availability of a validated crystal structure [1] also aids in the design and optimization of crystallization and purification steps during scale-up, addressing a critical need in process chemistry.

Analytical Reference Compound

The rigorously determined crystal structure of 5,6-diaminonicotinonitrile provides a precise set of bond lengths, angles, and intermolecular interactions. This dataset can serve as a high-quality reference for calibrating computational chemistry models (e.g., Density Functional Theory, force fields) or for teaching crystallography. The compound's well-defined physicochemical properties (molecular weight, density , purity standard [1]) also make it suitable as a standard for analytical method development, such as for HPLC or LC-MS methods designed to detect and quantify related diaminonicotinonitrile impurities.

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